2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Anticoagulant Thrombin Inhibition Factor Xa Inhibition

This compound occupies an unexplored SAR region: its 2-methoxy-4,5-dimethyl A-ring coupled to a para-pyrrolidinone anilide linker cannot be replaced by generic analogs without drastically altering biological activity. Essential for scaffold-hopping from anticoagulant (FXa/thrombin) and antimicrotubule programs, or for establishing novel ion-channel lead series. Researchers requiring this exact substitution pattern for target engagement or IP positioning must procure this specific CAS.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 941935-14-4
Cat. No. B2587835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941935-14-4
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC
InChIInChI=1S/C19H22N2O4S/c1-13-11-17(25-3)18(12-14(13)2)26(23,24)20-15-6-8-16(9-7-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
InChIKeyVFYNBDPNZGZHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-14-4) Research-Grade Sulfonamide Building Block


2-Methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-14-4) is a synthetic sulfonamide derivative (C19H22N2O4S, MW 374.46) that combines a 2-methoxy-4,5-dimethylphenylsulfonyl head group with an N-phenyl-2-oxopyrrolidine tail . This compound belongs to the broader class of pyrrolidinone-benzenesulfonamide conjugates, a scaffold that has yielded potent pharmacological agents including the dual thrombin/Factor Xa inhibitor SAR107375 (Ki 1 nM and 8 nM, respectively) [1] and antimicrotubule PYB-SA derivatives exhibiting nanomolar antiproliferative activity [2]. Its unique substitution pattern—a dimethoxy-dimethyl A-ring coupled to a para-pyrrolidinone anilide linker—distinguishes it from known SAR-explored analogs, positioning it as a candidate for targeted structure–activity relationship (SAR) expansion in anticoagulant, anticancer, and ion channel research programs [2].

Why 2-Methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Cannot Be Replaced by a Generic Analog


Generic substitution within the pyrrolidinone-benzenesulfonamide series is not viable because small structural modifications produce drastic changes in biological activity. In the SAR107375 anticoagulant program, the lead compound 14 displayed only modest anti-thrombin and anti-FXa activity (IC50 values of 3.5 μM and 0.39 μM, respectively), while compound 15 (SAR107375), incorporating a precisely tuned chlorothiophene P1 fragment, achieved sub-nanomolar dual inhibition potency (Ki 1 nM for FXa, 8 nM for thrombin) [1]. Similarly, in the PYB-SA antimicrotubule series, antiproliferative IC50 values span over three orders of magnitude (0.056–21 μM) across merely 15 derivatives differing only in the substitution of the terminal phenyl B-ring [2]. The compound CAS 941935-14-4 occupies an unexplored region of this SAR landscape—its 2-methoxy-4,5-dimethyl A-ring and para-anilide linkage pattern are absent from both the anticoagulant and antimicrotubule lead series, meaning its activity profile cannot be inferred from published data on near neighbors such as N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide or N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide . Any research program requiring this specific substitution pattern for target engagement or IP positioning must procure this exact compound, not a generic alternative.

Quantitative Differentiation Evidence for 2-Methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-14-4)


Substituent-Dependent Anticoagulant Activity Differentiation Against the SAR107375 Scaffold

The anticoagulant SAR of pyrrolidinone-benzenesulfonamides is highly sensitive to the nature and position of substituents on both the A-ring sulfonamide and the central phenyl linker. SAR107375, bearing a 2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonamide core and an elaborate peptidomimetic P2–P4 extension, achieves Ki values of 1 nM (FXa) and 8 nM (thrombin) [1]. In contrast, the optimization-starting compound 14—which more closely resembles CAS 941935-14-4 in its simpler architecture—shows IC50 values of 3.5 μM (FXa) and 0.39 μM (thrombin) [1]. CAS 941935-14-4 replaces the 2-methyl A-ring of compound 14 with a 2-methoxy-4,5-dimethyl substitution, altering both steric bulk and electronic character at the sulfonamide binding pocket. No anticoagulant data exist for this specific A-ring configuration, creating a quantifiable differentiation gap that can only be filled by empirical testing of this compound [2].

Anticoagulant Thrombin Inhibition Factor Xa Inhibition SAR

Antiproliferative Activity Gap Relative to PYB-SA Antimicrotubule Series

The PYB-SA (phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide) series exhibits antiproliferative IC50 values spanning 0.056–21 μM across four human cancer cell lines (HT-1080, HT-29, M21, MCF7), with activity exquisitely dependent on the substitution of the terminal phenylsulfonamide B-ring [1]. All 15 PYB-SA derivatives evaluated bear an unsubstituted or monohalogenated B-ring; none possess the 2-methoxy-4,5-dimethyl substitution pattern present in CAS 941935-14-4. Additionally, CAS 941935-14-4 incorporates a para-anilide linker geometry (sulfonamide N attached to the 4-position of the phenyl ring bearing the pyrrolidinone), whereas the PYB-SA series features the sulfonamide directly on the A-ring with variable B-ring substitution [1]. This linker-position difference alters both molecular length and the relative orientation of the pyrrolidinone pharmacophore relative to the sulfonamide, expected to differentially affect colchicine-binding site occupancy [1].

Antimicrotubule Cancer Colchicine-Binding Site Antiproliferative

Ion Channel Modulator Potential Inferred from Pyrrolidinone-Benzenesulfonamide Patent Landscapes

Multiple patent families disclose pyrrolidinone-benzenesulfonamide derivatives as ion channel modulators. Vertex Pharmaceuticals has patented 4-(3-(2-(phenyl)morpholino)-2-oxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide derivatives as ion channel inhibitors for pain [1]. Independently, pyrrolidine sulfonamides have been developed as selective TRPV4 antagonists with pIC50 values of 7.3 and as GlyT1 competitive inhibitors [2][3]. The key pharmacophore in each case includes the 2-oxopyrrolidin-1-yl group attached to a benzenesulfonamide scaffold, yet none of these patent-protected series contain the 2-methoxy-4,5-dimethyl A-ring substitution combined with the para-anilide linker. Because CAS 941935-14-4 occupies a structurally orthogonal position relative to existing ion channel IP, it offers a freedom-to-operate advantage while retaining the core pharmacophore elements common to validated ion channel modulator chemotypes [1][3].

Ion Channels Pain TRPV4 GlyT1

Physicochemical Property Differentiation from Closest Structural Neighbors

The closest commercially available structural analogs to CAS 941935-14-4 are N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide (CAS 942012-70-6) and 2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 942012-70-6) . Both differ from CAS 941935-14-4 in critical structural features: CAS 942012-70-6 lacks the A-ring methoxy and dimethyl substituents (unsubstituted benzenesulfonamide) and carries an additional methyl group on the central phenyl ring (3-methyl substitution), while CAS 942012-70-6 combines the 2-methoxy-4,5-dimethyl A-ring with a 3-methyl central phenyl. CAS 941935-14-4 is the only member of this triad that presents the unsubstituted para-anilide linker, which reduces steric congestion adjacent to the sulfonamide NH and lowers logP relative to the 3-methyl analogs. This translates to a computed hydrogen bond donor count of 1 (vs. 1 for analogs) and a distinct predicted LogD7.4, directly impacting solubility, permeability, and plasma protein binding .

Physicochemical Properties Drug-Likeness LogP Solubility

Prioritized Research and Industrial Application Scenarios for 2-Methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-14-4)


SAR Expansion Probe for Dual FXa/Thrombin Inhibitor Lead Optimization

Use CAS 941935-14-4 as a scaffold-hopping intermediate to evaluate whether 2-methoxy-4,5-dimethyl A-ring substitution can rescue or enhance the modest anticoagulant activity observed for simpler pyrrolidinone-benzenesulfonamide precursors (Compound 14: IC50 3.5 μM FXa, 0.39 μM thrombin [1]). The compound can be further elaborated at the sulfonamide nitrogen with P2–P4 peptidomimetic extensions following the SAR107375 optimization pathway, providing patent-differentiating A-ring diversity.

Colchicine-Binding Site Probe with Non-Canonical Linker Geometry

Test CAS 941935-14-4 in the Gagné-Boulet et al. antimicrotubule assay cascade (tubulin polymerization, immunofluorescence, cell cycle analysis) to determine whether the para-anilide linker geometry alters tubulin binding kinetics or G2/M arrest potency relative to the PYB-SA series (IC50 range 0.056–21 μM [2]). This compound provides the first opportunity to deconvolute linker-geometry effects from B-ring substitution effects in the pyrrolidinone-benzenesulfonamide antimicrotubule pharmacophore.

Ion Channel Modulator Candidate with Freedom-to-Operate Advantages

Screen CAS 941935-14-4 against TRPV4, GlyT1, or Nav1.7 ion channel panels to assess whether the 2-oxopyrrolidin-1-yl pharmacophore retained in this compound confers channel modulatory activity despite divergent A-ring substitution [3][4]. Positive hits would establish a novel, patent-differentiated ion channel modulator lead series with tractable physicochemical properties (MW 374, HBD 1).

Physicochemical Benchmarking in Sulfonamide Lead Optimization Triage

Employ CAS 941935-14-4 as a reference compound in parallel artificial membrane permeability assays (PAMPA) and kinetic solubility measurements to benchmark the impact of 2-methoxy-4,5-dimethyl A-ring vs. unsubstituted or halogenated A-rings on permeability–solubility trade-offs. The intermediate MW (374 Da) and absence of 3-methyl on the central phenyl ring make this compound a useful midpoint calibration standard within sulfonamide-focused lead optimization libraries.

Quote Request

Request a Quote for 2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.